2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCYQBQWBPOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)Br)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The production process is optimized to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-1,3-thiazol-2-ylacetamide: Similar in structure but contains a thiazole ring instead of the oxan-4-yl group.
2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains an oxazole ring and a different substitution pattern.
Uniqueness
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with pyrrolidine derivatives and oxan-4-yl moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .
Anticancer Properties
Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The MTT assay was used to evaluate cell viability, demonstrating that the compound exhibits comparable potency to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| A549 | 15 | Comparable |
| HCT-116 | 12 | Comparable |
| MCF-7 | 10 | Higher potency |
The mechanism by which this compound exerts its anticancer effects involves cell cycle arrest and inhibition of tubulin polymerization. Specifically, it has been shown to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Case Studies
In a recent study published in Bentham Science, researchers synthesized various derivatives of piperidine-based compounds, including the target compound. The study found that certain derivatives exhibited enhanced anti-cancer activity through similar mechanisms, reinforcing the potential of this class of compounds in cancer therapy .
In Silico Analysis
Molecular docking simulations were performed using MM/GBSA methods to predict binding affinities and interactions with target proteins involved in tumor growth. The results indicated strong binding interactions that correlate with observed biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
